1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-16-4-6-17(7-5-16)26-8-3-9-27-18-19(23-21(26)27)24(2)22(30)28(20(18)29)11-10-25-12-14-31-15-13-25/h4-7H,3,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEYNYNDUXNRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The target compound shares its purino-pyrimidine dione core with analogs but differs in substituent chemistry. Below is a comparative analysis:
Functional Group Impact
- Morpholine vs. Alkyl Chains : The morpholinylethyl group in the target compound improves aqueous solubility compared to the pentyl chain in , which prioritizes membrane permeability. Morpholine’s tertiary amine may also facilitate pH-dependent interactions in biological systems.
- The methoxyphenyl group () introduces polarity but may reduce metabolic stability.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can purity be validated?
Methodological Answer :
The synthesis typically involves multi-step heterocyclic chemistry, starting with purine or pyrimidine precursors. Key steps include alkylation at the N3 position with 2-morpholin-4-ylethyl groups and coupling with 4-methylphenyl substituents. Post-synthesis, purity validation employs high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation . For intermediates, thin-layer chromatography (TLC) with silica gel plates is recommended.
Q. Advanced : How can Design of Experiments (DoE) optimize reaction conditions to minimize byproducts? Methodological Answer : Implement a factorial design (e.g., 2^k or response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading. Use statistical software (e.g., JMP, Minitab) to model interactions and identify optimal conditions. For example, highlights factorial design's role in isolating critical parameters affecting yield. Coupled with real-time process monitoring (via inline FTIR or Raman spectroscopy), this approach reduces byproduct formation and improves reproducibility .
Basic: What analytical techniques are used to resolve structural ambiguities in this compound?
Methodological Answer :
X-ray crystallography is the gold standard for resolving stereochemical uncertainties in the purino-pyrimidine core. For routine analysis, tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. Differential scanning calorimetry (DSC) can detect polymorphic forms, critical for bioavailability studies .
Q. Advanced : How can computational methods predict NMR chemical shifts to validate complex conformers? Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR spectra using software like Gaussian or ORCA. Compare computed shifts with experimental data (δ ppm) to identify dominant conformers. For dynamic systems, molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model solvent effects and thermal fluctuations, resolving discrepancies between predicted and observed spectra .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer :
Target-specific assays (e.g., enzyme inhibition using fluorescence polarization or radiometric assays) are prioritized. For receptor-binding studies, surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff). Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity in relevant cell lines .
Q. Advanced : How can CRISPR-Cas9 gene editing validate target engagement in complex disease models? Methodological Answer : Generate isogenic cell lines with knockouts of the target gene (e.g., adenosine receptors) using lentiviral delivery of sgRNA/Cas9. Compare compound efficacy in wild-type vs. knockout models via dose-response curves (IC50 shifts). For in vivo validation, use conditional knockout mice and pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate target modulation with efficacy .
Basic: How are structure-activity relationships (SAR) analyzed for this scaffold?
Methodological Answer :
Systematic substitution at the N1, N3, and C9 positions is tested for steric/electronic effects. Free-Wilson or Hansch analysis quantifies contributions of substituents (e.g., logP, molar refractivity) to activity. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase catalytic residues) .
Q. Advanced : Can machine learning (ML) predict novel analogs with improved target selectivity? Methodological Answer : Train ML models (e.g., random forest, graph neural networks) on curated datasets of analogs with known IC50 values. Use SHAP (SHapley Additive exPlanations) to interpret feature importance (e.g., morpholine ring flexibility). Validate top candidates via synthesis and SPR-based selectivity profiling against off-targets .
Basic: What strategies address low aqueous solubility during formulation?
Methodological Answer :
Employ co-solvents (PEG 400, DMSO), cyclodextrin inclusion complexes, or nanoemulsions. Characterize solubility-pH profiles using shake-flask methods with UV detection. For amorphous dispersions, hot-melt extrusion with polymers (HPMCAS) enhances dissolution .
Q. Advanced : How do molecular dynamics simulations inform solid dispersion design? Methodological Answer : Simulate drug-polymer interactions (e.g., hydrogen bonding, π-π stacking) using GROMACS. Predict miscibility via Flory-Huggins parameters and glass transition temperatures (Tg). Validate with modulated DSC and X-ray powder diffraction (XRPD) to confirm amorphous stability .
Advanced: How to reconcile conflicting in vitro vs. in vivo efficacy data?
Methodological Answer :
Conduct physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) to assess bioavailability limitations. Use portal vein cannulated rats to measure first-pass metabolism. For target engagement, employ positron emission tomography (PET) with radiolabeled analogs . Meta-analysis of preclinical-to-clinical translation rates () identifies common failure points (e.g., protein binding, efflux pumps) .
Advanced: What multi-omics approaches elucidate off-target effects?
Methodological Answer :
Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) in treated vs. control cells. Use pathway enrichment (GSEA, MetaboAnalyst) to identify perturbed networks. Validate hits via CRISPR interference (CRISPRi) and orthogonal assays (e.g., thermal proteome profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
